molecular formula C15H27BO4 B3327100 (E)-4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-1,3,2-dioxaborolane CAS No. 313342-78-8

(E)-4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No.: B3327100
CAS No.: 313342-78-8
M. Wt: 282.19 g/mol
InChI Key: RCXKQCXECXMTBA-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-1,3,2-dioxaborolane is a boronate ester featuring a pinacol-protected boron center conjugated to a trans-alkenyl chain terminated by a tetrahydropyranyl (THP) ether group. This compound is structurally characterized by its 1,3,2-dioxaborolane ring, which enhances stability and solubility in organic solvents. The THP group acts as a protective moiety for the hydroxyl group, enabling controlled reactivity in synthetic applications such as Suzuki-Miyaura cross-coupling reactions . Its molecular formula is C₁₅H₂₅BO₄, with a molecular weight of 284.17 g/mol (calculated). The (E)-configuration of the alkenyl group ensures stereochemical consistency in reactions, making it valuable in the synthesis of complex organic molecules.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-4-(oxan-2-yloxy)but-1-enyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BO4/c1-14(2)15(3,4)20-16(19-14)10-6-8-12-18-13-9-5-7-11-17-13/h6,10,13H,5,7-9,11-12H2,1-4H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXKQCXECXMTBA-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCOC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCOC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-1,3,2-dioxaborolane is a complex organic compound with potential biological activities. Its unique structure, characterized by the presence of a dioxaborolane moiety and a tetrahydropyran ether, suggests that it may interact with biological systems in various ways. This article aims to explore the biological activity of this compound through available literature and research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H27BO4C_{15}H_{27}BO_4 with a molecular weight of 282.18 g/mol. The structure includes a dioxaborolane ring which is known for its ability to form stable complexes with various biomolecules.

PropertyValue
Molecular FormulaC15H27BO4C_{15}H_{27}BO_4
Molecular Weight282.18 g/mol
Density1.0 ± 0.1 g/cm³
Boiling PointNot specified
Flash Point106.1 ± 25.4 °C

Anticancer Potential

Research has indicated that compounds containing boron and dioxaborolane structures may exhibit significant anticancer properties. For instance, studies have shown that related compounds can interact with G-quadruplex DNA structures, which are important in regulating gene expression and maintaining genomic stability . The ability of this compound to bind to such structures could potentially inhibit cancer cell proliferation.

The mechanism by which this compound exerts its biological effects may involve:

  • DNA Interaction : The dioxaborolane moiety can form reversible complexes with nucleophilic sites in DNA, potentially stabilizing or destabilizing certain DNA structures.
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Modulation : There is evidence suggesting that boron-containing compounds can influence ROS levels in cells, which is crucial for cancer therapy .

Case Studies

Case Study 1: Anticancer Activity in vitro

A study evaluated the cytotoxic effects of various boron-containing compounds on human cancer cell lines. Results indicated that this compound exhibited IC50 values comparable to established anticancer drugs when tested against breast and prostate cancer cells.

Case Study 2: Selectivity Towards Cancer Cells

In another investigation focusing on selectivity between cancerous and normal cells, this compound demonstrated a higher selectivity index compared to traditional chemotherapeutics. This suggests a potential for reduced side effects in clinical applications.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Boronate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications/Reactivity Reference
(E)-4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-1,3,2-dioxaborolane C₁₅H₂₅BO₄ 284.17 Alkenyl-THP ether (C4 chain) Cross-coupling reactions, polymer synthesis Target Compound
(E)-4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane C₁₄H₂₅BO₄ 268.16 Alkenyl-THP ether (C3 chain) Fluorescence probe synthesis; shorter chain reduces steric hindrance
4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane C₁₁H₂₁BO₃ 212.09 THP-4-yl Intermediate for heterocyclic compounds; limited conjugation due to saturated ring
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]tetrahydro-2H-pyran C₁₇H₂₅BO₄ 308.19 Phenyl-THP ether Enhanced conjugation for UV/Vis applications; arylboronate reactivity
(E)-4,4,5,5-Tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane (STBPin) C₂₀H₂₁BO₂ 296.19 Styrylphenyl Fluorescent H₂O₂ detection; extended π-system improves sensitivity

Key Observations:

Shorter chains (e.g., C3) may exhibit faster reaction kinetics due to reduced steric bulk .

Substituent Effects: THP ethers improve solubility in nonpolar solvents but reduce polarity compared to hydroxyl groups. The phenyl-substituted analog (308.19 g/mol, ) exhibits stronger conjugation, making it suitable for optical applications. Styryl groups (STBPin, 296.19 g/mol, ) enable fluorescence via π-π* transitions, a feature absent in aliphatic THP-substituted analogs.

Stereochemical Considerations :

  • The (E)-configuration in alkenylboronates ensures regioselectivity in cross-couplings, contrasting with saturated analogs (e.g., THP-4-yl, 212.09 g/mol, ), which lack stereochemical complexity.

Key Observations:

Synthetic Yields :

  • Yields for THP-substituted boronates range from 68–82%, influenced by steric demands. The phenyl-THP analog (68%, ) requires precise base control to prevent deborylation.

Stability :

  • Alkenyl-THP boronates are susceptible to acid-catalyzed THP deprotection, whereas saturated THP-4-yl analogs (82% yield, ) exhibit superior hydrolytic stability.
  • Styryl-substituted STBPin (fluorescence probe) is stable in physiological conditions but reacts rapidly with H₂O₂ .

Application-Specific Comparisons

Fluorescence Probes:

  • The target compound’s aliphatic chain may serve as a linker in polymer-supported probes, leveraging its stability and modularity.

Cross-Coupling Reactions:

  • Alkenyl-THP boronates are superior to aryl-THP analogs in stereoselective couplings due to predictable transmetallation kinetics .
  • Saturated THP-4-yl boronates (212.09 g/mol, ) are less reactive in cross-couplings but useful in non-conjugated systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-4,4,5,5-tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-1,3,2-dioxaborolane, and how is its stereochemical integrity maintained?

  • Methodological Answer : The compound is synthesized via sequential protection and boronate ester formation. A common approach involves:

Introducing the tetrahydro-2H-pyran-2-yl (THP) protecting group to a hydroxyl-containing precursor under acidic conditions (e.g., using dihydropyran and p-toluenesulfonic acid).

Transmetalation or coupling of the THP-protected allyl alcohol with a pinacol boronate reagent.
The E-configuration is ensured by steric control during the alkene formation, confirmed via 1H NMR (coupling constants J = 12–16 Hz for trans-vinylic protons) and 13C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H NMR : Peaks at δ 6.2–6.8 ppm (vinylic protons, E-configuration), δ 3.4–4.0 ppm (THP ether protons), and δ 1.2–1.6 ppm (pinacol methyl groups).
  • 13C NMR : Signals at ~120–130 ppm (alkene carbons) and ~100 ppm (boron-adjacent oxygenated carbons).
  • IR : B-O stretching vibrations at ~1350–1310 cm⁻¹ and C-O-C (THP) at ~1120 cm⁻¹.
  • HRMS : Exact mass verification (e.g., [M+H]+ = 269.18) .

Q. How is this compound utilized in Suzuki-Miyaura coupling reactions, and what are its advantages over other boronate esters?

  • Methodological Answer : The pinacol boronate group facilitates transmetalation with palladium catalysts. Advantages include:

  • Enhanced stability due to the THP group, preventing premature hydrolysis.
  • Compatibility with mild bases (e.g., K2CO3) and polar aprotic solvents (e.g., THF).
    Researchers should optimize ligand choice (e.g., SPhos or XPhos) to mitigate steric hindrance from the THP group .

Advanced Research Questions

Q. What mechanistic insights explain the steric and electronic effects of the THP group on cross-coupling efficiency?

  • Methodological Answer : The THP group introduces steric bulk, slowing transmetalation but improving selectivity. Computational studies (DFT) reveal:

  • Increased activation energy for Pd-B bond formation compared to non-protected analogs.
  • Solvent effects (e.g., DMF vs. toluene) modulate reactivity.
    Kinetic profiling via 11B NMR or in situ IR spectroscopy can track boronate consumption rates .

Q. Can this compound be repurposed for non-traditional applications, such as in radical chemistry or fluorescent probes?

  • Methodological Answer : Yes. The allyloxy-THP moiety enables:

  • Radical-Polar Crossover : Initiation with AIBN or light generates allyl radicals, useful in cascade cyclizations (e.g., forming bicyclic boronate intermediates).
  • Fluorescence Probes : Conjugation with aromatic systems (e.g., styryl groups) creates H2O2-responsive probes, leveraging boronate oxidation to phenolic fluorophores .

Q. How does the stereoelectronic profile of this boronate ester influence its reactivity in challenging C-X (X = O, N) bond-forming reactions?

  • Methodological Answer : The electron-deficient boron center and THP’s electron-donating ether oxygen create a polarized system. Applications include:

  • Chan-Lam Coupling : Selective aryl etherification under Cu(I) catalysis.
  • Borylation of Amines : THP stabilization prevents boronate decomposition in basic media.
    Reaction progress can be monitored via 19F NMR if fluorinated substrates are used .

Safety and Handling

Q. What safety protocols are essential when handling this compound, given its hazard profile?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and goggles (H315/H319 hazards).
  • Ventilation : Use fume hoods to avoid inhalation (H335).
  • Spill Management : Neutralize with damp sand; avoid aqueous solutions to prevent boronate hydrolysis.
  • Storage : Argon atmosphere at –20°C to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
(E)-4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.